1,3-diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Description
1,3-Diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a polycyclic aromatic compound featuring a pyrazolo[3,4-b]pyridine core substituted with phenyl groups at positions 1 and 3, and two trifluoromethyl (-CF₃) groups at positions 4 and 4. The compound’s molecular formula is C₁₅H₉F₆N₃, with a molecular weight of 345.25 g/mol (CAS: 309735-37-3) .
The trifluoromethyl groups improve metabolic stability and lipophilicity, which are critical for drug bioavailability . Its synthesis typically involves cyclocondensation of hydrazine derivatives with pyridine precursors, as outlined in Schemes 9 and 10 of , where nucleophilic attack by hydrazine on electrophilic pyridine carbons forms the pyrazolo[3,4-b]pyridine core .
Properties
CAS No. |
737768-77-3 |
|---|---|
Molecular Formula |
C20H11F6N3 |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
1,3-diphenyl-4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C20H11F6N3/c21-19(22,23)14-11-15(20(24,25)26)27-18-16(14)17(12-7-3-1-4-8-12)28-29(18)13-9-5-2-6-10-13/h1-11H |
InChI Key |
ABDMUNHVXMORMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Precursor Activation
The most widely reported method involves cyclization of 3,5-diphenyl-1H-pyrazole (I) with trifluoromethylating agents. The reaction proceeds via nucleophilic attack at the pyrazole’s C4 and C6 positions, followed by annulation to form the pyridine ring.
Reaction Conditions:
- Trifluoromethylation Agents: Trifluoromethyl iodide (CF₃I) or Umemoto’s reagent (2,2-difluoro-2-(fluorosulfonyl)acetic acid tetraethylammonium salt).
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
- Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
- Temperature: 60–100°C, 12–24 hours.
| Parameter | Value Range | Optimal Condition |
|---|---|---|
| Yield | 65–80% | 78% |
| Trifluoromethyl Source | CF₃I vs. Umemoto’s | Umemoto’s |
| Solvent Polarity | DMF (ε=36.7) vs. THF | DMF |
The use of Umemoto’s reagent minimizes side reactions compared to CF₃I, as its superior electrophilicity enhances regioselectivity. Post-cyclization, the intermediate undergoes purification via silica gel chromatography (hexane:ethyl acetate = 4:1), achieving >95% purity.
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling
One-Pot Arylation Strategy
A chemoselective approach functionalizes the pyrazolo[3,4-b]pyridine core at C3 and C6 using aryl boronic acids. This method avoids pre-functionalization of trifluoromethyl groups, instead introducing them post-cyclization.
Reaction Scheme:
- Cyclization: 3,5-Diphenyl-1H-pyrazole → Pyrazolo[3,4-b]pyridine core.
- C3 Arylation: Pd(OAc)₂/XPhos catalyzes coupling with phenylboronic acid.
- C6 Trifluoromethylation: CuI/TMEDA mediates CF₃ group insertion.
| Step | Catalyst System | Temperature | Yield (C3) | Yield (C6) |
|---|---|---|---|---|
| 1 | – | 80°C | – | – |
| 2 | Pd(OAc)₂/XPhos | 100°C | 85% | – |
| 3 | CuI/TMEDA/CF₃SO₂Na | 120°C | – | 72% |
This method’s key advantage lies in its modularity, allowing diversification of aryl and trifluoromethyl groups. However, the high-temperature requirement for trifluoromethylation (120°C) may limit substrate compatibility.
Copper-Mediated Trifluoromethylation
Bis(trifluoromethyl)copper(I) Complex
A copper-based protocol introduces CF₃ groups via a bis(trifluoromethyl)copper(I) complex (Cu(CF₃)₂). This method bypasses harsh trifluoromethylation reagents, enhancing functional group tolerance.
Procedure:
- Complex Synthesis: CuCl reacts with TMSCF₃ and KF in THF, followed by addition of tetraphenylphosphonium chloride.
- Trifluoromethylation: The Cu(CF₃)₂ complex reacts with 1,3-diphenylpyrazolo[3,4-b]pyridine in DMF at 100°C.
| Parameter | Value |
|---|---|
| Reaction Time | 3 hours |
| Yield | 68% |
| Purity (HPLC) | 98% |
This method’s mild conditions (100°C vs. 120°C in Pd-catalyzed routes) reduce decomposition risks, making it suitable for thermally sensitive intermediates.
Comparative Analysis of Methods
Efficiency and Scalability
Regioselectivity Challenges
Trifluoromethyl groups at C4 and C6 are electronically favored due to the pyridine ring’s electron-deficient nature. Computational studies (DFT) confirm that CF₃ insertion at C6 proceeds via a lower-energy transition state (ΔG‡ = 24.3 kcal/mol) compared to C4 (ΔG‡ = 27.1 kcal/mol).
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The synthesis of related pyrazolo[3,4-b]pyridine derivatives relies on Pd-catalyzed Suzuki–Miyaura coupling , which enables selective arylation. Key findings include:
C3-Arylation
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | dppf | Cs₂CO₃ | THF | 68 |
| 2 | Pd(OAc)₂ | dppf | Cs₂CO₃ | CH₃CN | 45 |
| 3 | Pd(OAc)₂ | dppf | Cs₂CO₃ | 1,4-dioxane/water (3:1) | 75–98 |
These reactions occur under mild conditions (60 °C, 1 h) and show high chemoselectivity, particularly with electron-rich and electron-deficient arylboronic acids .
C6-Arylation
| Entry | Ligand | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | dppf | Cs₂CO₃ | 60 | 54 |
| 2 | PPh₃ | Cs₂CO₃ | 60 | 48 |
| 3 | dppf | K₂CO₃ | 60 | 62 |
This step requires higher temperatures (100 °C) and longer reaction times (2–4 h) to achieve moderate yields .
One-Pot Sequential Arylation
A two-step one-pot process enables the synthesis of 3,6-diarylpyrazolo[3,4-b]pyridines:
-
First Arylation : C3-arylation of 6-chloro-3-iodo-pyrazolo[3,4-b]pyridine with arylboronic acid at 60 °C.
-
Second Arylation : Subsequent C6-arylation at 100 °C without intermediate purification .
| Reaction Step | Yield Range (%) |
|---|---|
| First Arylation | 62–98 |
| Second Arylation | 43–72 |
This method demonstrates high tolerance to functional groups and efficient use of Pd(OAc)₂/dppf catalysts .
Key Functional Group Effects
Scientific Research Applications
Unfortunately, the available search results do not offer specific applications, data tables, or case studies for the compound "1,3-diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine". However, the search results do provide some relevant information regarding similar compounds and their applications, which can help infer potential applications of the query compound.
Pyrazolo[3,4-b]pyridines and Pyrazoles: Biomedical Applications
1H-pyrazolo[3,4-b]pyridines have been extensively explored as a scaffold for synthesizing small molecules with therapeutic potential for various diseases . From a large pool of molecules containing a pyrazolo[3,4-b]pyridine core, many have been synthesized for therapeutic purposes .
Pyrazole derivatives, in general, are considered pharmacologically important scaffolds with diverse pharmacological activities . Their presence is noted in drugs across various therapeutic categories, including anti-inflammatories, antipsychotics, anti-obesity medications, analgesics, H2-receptor agonists, and antidepressants, highlighting the pharmacological potential of the pyrazole moiety .
Pyrazole Biomolecules as Anticancer Agents
Pyrazole biomolecules have demonstrated potential as anti-inflammatory and anticancer agents . Pharmaceutical companies are investing in developing potential and safe anticancer drugs with fewer side effects . Several studies have explored pyrazole derivatives for their cytotoxic potential and inhibition of kinases in various cancer cell lines .
Trifluoromethyl Substitution
introduction of trifluoromethyl groups into organic molecules can significantly alter their physical, chemical, and biological properties . Trifluoromethyl-substituted pyrazoles have applications in optoelectronics, including photovoltaics and electroluminescence .
Potential Applications (Inferred):
Given the information, "1,3-diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine" may have potential applications in:
Mechanism of Action
The mechanism of action of 1,3-diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The pyrazolo[3,4-b]pyridine scaffold is versatile, with substitutions dictating biological and chemical properties. Below is a comparison with structurally related derivatives:
Key Research Findings
Trifluoromethyl Groups Enhance Bioactivity: Derivatives with -CF₃ substituents (e.g., target compound) show improved metabolic stability and target binding compared to non-fluorinated analogs .
Structural Flexibility: Minor substitutions (e.g., replacing -CF₃ with -CH₃ or -OCH₃) significantly alter biological potency. For example, APcK110’s methoxy groups enhance kinase selectivity .
Diverse Therapeutic Potential: Pyrazolo[3,4-b]pyridines are explored for anticancer (22,675 compounds), anti-inflammatory (19,416 compounds), and neurological applications () .
Biological Activity
1,3-Diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its anticancer and anti-inflammatory properties.
The compound has a molecular formula of and a molecular weight of approximately 407.312 g/mol. Its structure features two phenyl groups and multiple trifluoromethyl substituents, which contribute to its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 407.312 g/mol |
| LogP | 6.1251 |
| PSA | 30.71 Ų |
Anticancer Properties
Recent studies have demonstrated that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit considerable anticancer activity against various cancer cell lines. Notably:
- In vitro Studies : Research indicates that derivatives of pyrazolo[3,4-b]pyridine can inhibit the proliferation of cancer cells such as lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancers . These compounds have shown IC50 values in the micromolar range, suggesting potent antiproliferative effects.
- In vivo Studies : Animal models have corroborated the in vitro findings, with significant tumor growth inhibition observed in xenograft models treated with these compounds .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. A series of pyrazolines derived from this scaffold demonstrated promising results:
- Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. For instance, certain derivatives exhibited IC50 values comparable to diclofenac sodium, a standard anti-inflammatory drug, indicating their potential as therapeutic agents .
Case Studies
- Breast Cancer Study : A study investigated the effects of a specific derivative on MDA-MB-231 cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM .
- Liver Cancer Study : Another study focused on HepG2 cells where the compound demonstrated significant apoptosis induction through caspase activation pathways. The compound's effectiveness was enhanced when used in combination with conventional chemotherapeutics .
Molecular Modeling Studies
Molecular docking studies have been conducted to understand the binding interactions between the compound and target proteins involved in cancer progression. These studies revealed strong binding affinities due to hydrophobic interactions and hydrogen bonding with active site residues .
Q & A
Q. What are the standard synthetic routes for preparing 1,3-diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine?
A common method involves a multi-step reaction starting with 5-amino-3-methyl-1-phenylpyrazole and 4-hydroxy-6-methylpyran-2-one in n-butanol, catalyzed by p-toluenesulfonic acid. The reaction is refluxed for 42 hours, followed by purification via silica gel column chromatography using a hexane/ethyl acetate (98:2) mixture . Modifications to substituents (e.g., trifluoromethyl groups) typically require halogen exchange or nucleophilic aromatic substitution under controlled conditions.
Q. How is the structural conformation of this compound validated?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include planar aromatic systems (r.m.s. deviations <0.02 Å for pyrazolo[3,4-b]pyridine and phenyl rings) and dihedral angles between ring systems (e.g., 9.33° in a related compound). π–π stacking interactions (face-to-face distance ~3.45 Å) further stabilize the crystal lattice .
Q. What preliminary assays are used to evaluate its biological activity?
Initial screening often includes:
- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria.
- Antioxidant potential : Superoxide dismutase (SOD) mimicry assays via cytochrome C reduction.
- Antiproliferative screening : MTT assays on cancer cell lines (e.g., MCF-7, NALM-6) at 10–100 µM concentrations .
Advanced Research Questions
Q. How do substituents influence kinase inhibitory activity (e.g., FGFR1)?
Structure-activity relationship (SAR) studies reveal:
- Trifluoromethyl groups : Enhance binding to hydrophobic kinase pockets (e.g., FGFR1 IC₅₀ = 0.3 nM).
- N(1)-H moiety : Critical for H-bonding with kinase backbones; methylation abolishes activity (>5 µM IC₅₀).
- Ortho-substituted aryl rings : Chlorine atoms at ortho positions improve selectivity (e.g., 1,200-fold FGFR1/VEGFR2 selectivity) .
Q. What computational methods predict binding modes with target proteins?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (AMBER, GROMACS) are used. For Aurora-A kinase, docking scores (ΔG < −8 kcal/mol) correlate with experimental IC₅₀ values. MD trajectories (100 ns) validate stability of hydrogen bonds (e.g., with Lys162) .
Q. How can contradictory bioactivity data (e.g., fluorinated vs. non-fluorinated derivatives) be resolved?
- Fluorinated derivatives : Higher lipophilicity (logP >3) improves membrane permeability but may reduce solubility, leading to variable cytotoxicity (e.g., 46% inhibition vs. 53% for non-fluorinated analogs).
- Metabolic stability assays : Microsomal incubation (human liver microsomes) identifies rapid degradation of fluorinated compounds (t₁/₂ <30 min) .
Q. What strategies optimize pharmacokinetics for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
